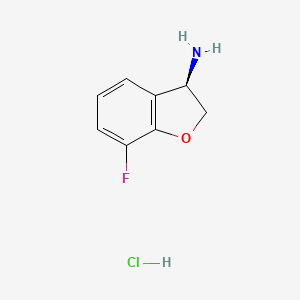

(3R)-7-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Description

(3R)-7-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride (CAS: 2102410-16-0) is a chiral benzofuran derivative with a fluorine substituent at the 7-position and an amine group at the 3-position. Its molecular formula is C₈H₉ClFNO, with a molecular weight of 189.61 g/mol . The compound is supplied as a hydrochloride salt to enhance solubility and stability. The (3R)-configuration is critical for enantioselective interactions with biological targets, as demonstrated by its (S)-enantiomer counterpart (CAS: N/A), which exhibits distinct physicochemical and pharmacological profiles .

Properties

IUPAC Name |

(3R)-7-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO.ClH/c9-6-3-1-2-5-7(10)4-11-8(5)6;/h1-3,7H,4,10H2;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQIJNAJAAMHSNW-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C(=CC=C2)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C2=C(O1)C(=CC=C2)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-7-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves the construction of the benzofuran ring followed by the introduction of the amine and fluorine functionalities. One common method involves the cyclization of a suitable precursor to form the benzofuran ring, followed by fluorination and amination reactions. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods such as crystallization and chromatography are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-7-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially leading to different amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(3R)-7-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: It can be utilized in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3R)-7-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes or receptors, potentially leading to inhibition or activation of specific pathways. The benzofuran ring structure also contributes to the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Halogen-Substituted Analogs: Chloro vs. Fluoro

The chloro-substituted analog , (3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride (CAS: 2102410-13-7), replaces fluorine with chlorine at the 7-position. Key differences include:

- Molecular Weight: Chlorine’s higher atomic mass increases the molecular weight to 206.06 g/mol (estimated for C₈H₉Cl₂NO).

- Lipophilicity : Chlorine’s larger size and higher lipophilicity (Cl: +0.71 Hansch parameter vs. F: +0.14) may enhance membrane permeability but reduce solubility.

- Synthetic Cost : The chloro analog is priced at €232/250 mg (CymitQuimica), while the fluoro compound costs ¥3,000/250 mg (源叶生物), reflecting fluorine’s handling challenges and synthetic complexity .

| Parameter | (3R)-7-Fluoro Analog | (3R)-7-Chloro Analog |

|---|---|---|

| CAS Number | 2102410-16-0 | 2102410-13-7 |

| Molecular Formula | C₈H₉ClFNO | C₈H₉Cl₂NO |

| Molecular Weight (g/mol) | 189.61 | 206.06 (estimated) |

| Substituent | F (Electron-withdrawing) | Cl (Moderately electron-withdrawing) |

| Price (250 mg) | ¥3,000 | €232 |

Methyl-Substituted Analog

7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride (CAS: 1394731-33-9) introduces a methyl group at the 2-position. This modification:

- Metabolic Stability : Methyl groups often reduce oxidative metabolism, extending half-life.

- Molecular Weight: Increased to 203.63 g/mol (C₉H₁₁ClFNO) .

Methoxy-Substituted Analog

(3R)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine (CAS: 1228569-21-8) replaces fluorine with a methoxy group at the 6-position. Key distinctions:

- Electronic Effects : Methoxy’s electron-donating nature contrasts with fluorine’s electron-withdrawing properties, affecting electronic distribution and receptor binding.

- Positional Isomerism : Substituent shift from 7- to 6-position may alter pharmacophore geometry .

Stereochemical Considerations: (3R) vs. (3S) Enantiomers

The (S)-enantiomer of the fluoro compound (CAS: N/A) shares the same molecular formula but differs in spatial arrangement. Enantiomeric purity is critical for drug development:

- Biological Activity : The (3R)-form may exhibit higher affinity for target receptors (e.g., serotonin or dopamine transporters) due to complementary chirality.

- Toxicity Profile : Undesired enantiomers can cause off-target effects, as seen in thalidomide’s history.

- Analytical Differentiation : Techniques like chiral HPLC or NMR are required to distinguish enantiomers .

Biological Activity

(3R)-7-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a chiral compound characterized by its unique benzofuran core structure and the presence of a fluorine atom. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology.

The molecular formula of this compound is with a molecular weight of approximately 189.62 g/mol. The compound's structure is depicted below:

| Property | Value |

|---|---|

| IUPAC Name | (3R)-7-fluoro-2,3-dihydro-1-benzofuran-3-amine; hydrochloride |

| CAS Number | 2102410-16-0 |

| Molecular Weight | 189.62 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom enhances the compound's ability to form strong interactions with enzymes or receptors, which may lead to the inhibition or activation of various biological pathways. This mechanism is critical for its pharmacological effects, particularly in cancer treatment and neuropharmacology.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays revealed that the compound induces apoptosis in cancer cell lines, such as MCF cells, with an IC50 value indicating effective cytotoxicity. For instance:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF | 25.72 ± 3.95 | Induces apoptosis |

| U87 Glioblastoma | 45.2 ± 13.0 | Cytotoxicity observed |

In vivo studies further supported these findings, showing suppressed tumor growth in mice models treated with the compound .

Neuropharmacological Effects

The compound also shows promise in neuropharmacology. Its structural properties allow it to interact with neurotransmitter systems, potentially modulating pathways associated with mood disorders and neurodegenerative diseases. Preliminary research suggests that it may enhance cognitive functions and exhibit neuroprotective effects.

Case Studies

A notable case study involved the administration of this compound in a preclinical model of glioblastoma. The study reported a significant reduction in tumor size and improved survival rates among treated subjects compared to controls. The mechanism was linked to the compound's ability to induce apoptosis and inhibit cell proliferation pathways.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure Type | Anticancer Activity |

|---|---|---|

| (3R)-1-(1,3-Difluoro-2-propanyl)-3-pyrrolidinamine dihydrochloride | Pyrrolidine derivative | Moderate |

| 4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline | Imidazole derivative | High |

This comparison highlights the enhanced activity of this compound against various cancer types.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3R)-7-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride, and what key reaction conditions are involved?

- Methodology : Synthesis typically involves multi-step organic reactions, including:

- Oxidation : Use of potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to generate oxidized intermediates .

- Reduction : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reducing carbonyl groups to amines .

- Hydrolysis : Conversion of ester intermediates to carboxylic acids using KOH in methanol/water mixtures, followed by acidification to isolate the hydrochloride salt .

- Key Considerations : Reaction temperature, solvent polarity, and catalyst selection critically influence yield and purity.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and amine protonation states .

- X-ray Crystallography : Resolves the chiral (3R) configuration and hydrogen-bonding patterns in the crystal lattice (e.g., centrosymmetric dimers via O–H⋯O interactions) .

- Mass Spectrometry (MS) : Validates molecular weight (189.61 g/mol) and fragmentation patterns .

Q. What are the primary research applications of this compound?

- Medicinal Chemistry : Serves as a fluorinated building block for designing enzyme inhibitors or receptor ligands due to its enhanced solubility in aqueous media (via hydrochloride salt) .

- Material Science : Explored for optoelectronic applications due to the benzofuran core’s conjugated π-system .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis of the (3R)-configured amine?

- Methodology :

- Chiral Resolution : Use of chiral auxiliaries or chromatography (e.g., HPLC with chiral stationary phases) to separate enantiomers .

- Asymmetric Catalysis : Employ transition-metal catalysts with chiral ligands to favor (3R) stereochemistry during cyclization .

Q. How does the fluorine substituent influence the compound’s reactivity and bioactivity?

- Electronic Effects : Fluorine’s electronegativity increases ring electron deficiency, altering nucleophilic substitution kinetics .

- Bioactivity : Fluorination enhances metabolic stability and binding affinity to biological targets (e.g., enzymes or GPCRs) compared to non-fluorinated analogs .

- Comparative Data : Fluorinated benzofurans show 2–3x higher antimicrobial activity in vitro than non-fluorinated derivatives .

Q. What computational methods predict the compound’s interactions with biological targets?

- QSAR Modeling : Correlates structural descriptors (e.g., LogP, polar surface area) with activity against dihydroorotate dehydrogenase (DHODH) or viral proteases .

- Molecular Docking : Simulates binding poses in enzyme active sites (e.g., SARS-CoV-2 main protease) using Schrödinger Suite or AutoDock .

Q. How can contradictions in reported physicochemical data (e.g., LogP, solubility) be resolved?

- Case Study : Discrepancies in LogP values may arise from measurement techniques (shake-flask vs. HPLC). Standardize protocols using OECD guidelines .

- Experimental Replication : Validate solubility (e.g., in DMSO or PBS) via UV-Vis spectroscopy under controlled pH and temperature .

Methodological Recommendations

- Synthetic Optimization : Screen reaction conditions (e.g., solvent, catalyst) using design-of-experiment (DoE) software to maximize yield .

- Data Reproducibility : Archive raw NMR/MS files in open-access repositories (e.g., PubChem) for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.